REACTION_SMILES
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[Br:1][CH2:2][C:3](=[O:4])[Br:5].[CH3:14][CH2:15][N:16]([CH2:17][CH3:18])[CH2:19][CH3:20].[Cl:21][CH:22]([Cl:23])[Cl:24].[NH2:6][c:7]1[n:8][n:9][c:10]([CH3:13])[cH:11][cH:12]1>>[Br:1][CH2:2][C:3](=[O:4])[NH:6][c:7]1[n:8][n:9][c:10]([CH3:13])[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Br)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(N)nn1
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Name
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Type
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product
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Smiles
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Cc1ccc(NC(=O)CBr)nn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |